molecular formula C7H8FNS B13316571 1-(5-Fluoropyridin-2-yl)ethane-1-thiol

1-(5-Fluoropyridin-2-yl)ethane-1-thiol

Katalognummer: B13316571
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: DAEPOEDNMCCCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Fluoropyridin-2-yl)ethane-1-thiol is a fluorinated pyridine derivative with the molecular formula C7H8FNS and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a thiol group attached to the ethane chain. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various scientific and industrial applications.

Analyse Chemischer Reaktionen

1-(5-Fluoropyridin-2-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.

    Addition: The thiol group can react with alkenes or alkynes to form thioethers or thioesters under suitable conditions.

Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethane-1-thiol is largely determined by its functional groups. The fluorine atom, being highly electronegative, can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other molecules. The thiol group can form strong bonds with metal ions and participate in redox reactions, making the compound useful in various catalytic and biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1-(5-Fluoropyridin-2-yl)ethane-1-thiol can be compared with other fluorinated pyridines and thiol-containing compounds:

The uniqueness of this compound lies in the combination of the fluorinated pyridine ring and the thiol group, which imparts distinct reactivity and properties compared to its analogs.

Eigenschaften

Molekularformel

C7H8FNS

Molekulargewicht

157.21 g/mol

IUPAC-Name

1-(5-fluoropyridin-2-yl)ethanethiol

InChI

InChI=1S/C7H8FNS/c1-5(10)7-3-2-6(8)4-9-7/h2-5,10H,1H3

InChI-Schlüssel

DAEPOEDNMCCCAH-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=NC=C(C=C1)F)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.